6-Aza-bicyclo[3.1.1]heptan-3-ol
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Overview
Description
6-Aza-bicyclo[311]heptan-3-ol is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aza-bicyclo[3.1.1]heptan-3-ol can be achieved through various methods. One notable method involves the photocatalytic Minisci reaction, which introduces heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . This method uses mild conditions and an organic photocatalyst, avoiding the need for an external oxidant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
6-Aza-bicyclo[3.1.1]heptan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.
Scientific Research Applications
6-Aza-bicyclo[3.1.1]heptan-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers.
Mechanism of Action
The mechanism by which 6-Aza-bicyclo[3.1.1]heptan-3-ol exerts its effects involves its interaction with molecular targets and pathways. The nitrogen atom within its structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptan-3-ol: This compound lacks the nitrogen atom present in 6-Aza-bicyclo[3.1.1]heptan-3-ol.
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol: This compound has additional methyl groups compared to this compound.
Uniqueness
The presence of the nitrogen atom in this compound makes it unique compared to other bicyclic compounds.
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
6-azabicyclo[3.1.1]heptan-3-ol |
InChI |
InChI=1S/C6H11NO/c8-6-2-4-1-5(3-6)7-4/h4-8H,1-3H2 |
InChI Key |
YKSRBRUDFMOMNT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(CC1N2)O |
Origin of Product |
United States |
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